(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-5-4-11(15(9-12)22-3)8-17-18(19)14-7-6-13(21-2)10-16(14)23-17/h4-10H,1-3H3/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKXKENAUXIMCU-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic compound that belongs to the benzofuran family, which is known for its diverse biological activities. The unique structural features of this compound suggest potential therapeutic applications in various fields, including oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound's molecular formula is , characterized by a benzofuran core with methoxy substituents. The presence of these functional groups significantly influences its pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzofuran-3(2H)-one |
| Substituents | 2,4-Dimethoxy and 6-methoxy groups |
| Configuration | (Z) configuration around the C=C bond |
Anticancer Properties
Research indicates that compounds containing the benzofuran moiety exhibit notable anticancer effects. For instance, derivatives with similar structures have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562) cells.
- Case Study : A study demonstrated that a related benzofuran derivative significantly suppressed cell viability and induced apoptosis in MDA-MB-231 cells through ROS generation and mitochondrial dysfunction .
Anti-inflammatory Effects
Benzofuran derivatives are also recognized for their anti-inflammatory properties.
- Research Findings : A study reported that benzofuran-3(2H)-one derivatives effectively reduced pro-inflammatory cytokines such as TNF-α and IL-1 in vitro, suggesting their potential in treating chronic inflammatory diseases .
Antioxidant Activity
The antioxidant activity of this compound has been evaluated through various assays.
- Mechanism : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in numerous pathologies including cancer and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and activity is crucial for optimizing the efficacy of benzofuran derivatives.
| Compound | Activity | Notes |
|---|---|---|
| Compound A | Anticancer | Inhibits MDA-MB-231 cell proliferation |
| Compound B | Anti-inflammatory | Reduces TNF-α levels significantly |
| Compound C | Antioxidant | Scavenges free radicals effectively |
The biological activities of this compound are mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes apoptotic pathways via ROS accumulation and mitochondrial dysfunction.
- Cytokine Modulation : The compound modulates inflammatory cytokine production, thereby reducing inflammation.
Scientific Research Applications
Biological Activities
Research indicates that (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one exhibits a range of biological activities:
- Antioxidant Activity : The presence of methoxy groups contributes to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
Case Study 1: Anticancer Activity
A study evaluated various benzofuran derivatives for their cytotoxic effects against human cancer cell lines. The specific analogue of this compound demonstrated an IC50 value significantly lower than that of doxorubicin, suggesting enhanced potency due to its unique substituents. This highlights the importance of structure-activity relationships (SAR) in drug design.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of benzofuran derivatives. The study revealed that certain derivatives effectively reduced levels of TNF and IL-1 in vitro. This suggests potential therapeutic applications for managing conditions such as rheumatoid arthritis and other inflammatory disorders.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Antioxidant | Protects against oxidative stress | |
| Anti-inflammatory | Reduces TNF and IL-1 levels | |
| Antimicrobial | Exhibits activity against bacterial strains |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound.
| Compound Variant | Substituents | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Methoxy group | 15 | Cytotoxic |
| Compound B | Hydroxy group | 20 | Anti-inflammatory |
| Compound C | Piperidine moiety | 10 | Antioxidant |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzylidene Moiety
Methoxy vs. Hydroxy Groups
(Z)-2-(3,4-Dihydroxybenzylidene)-5-hydroxybenzofuran-3(2H)-one (6q) :
- Substituents: 3,4-Dihydroxybenzylidene and 5-hydroxy groups.
- Melting Point : 308.7–309.4°C, significantly higher than the main compound due to hydrogen bonding from hydroxyl groups .
- Synthesis : Demethylation of methoxy precursors using BBr₃, yielding 55.7% .
- Bioactivity : Enhanced polarity improves interaction with hydrophilic biological targets, though specific activities are unmentioned.
- (Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one: Substituents: 4-Methoxybenzylidene, 6-hydroxy, and 7-methyl groups. CAS: 859663-74-4; Molecular Weight: 298.29 g/mol.
Chlorine Substituents
- (2Z)-6-[(2,4-Dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one :
Positional Isomerism and Electronic Effects
- (2Z)-6-Methoxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one: Substituents: 4-Methylbenzylidene (vs. 2,4-dimethoxy). Molecular Formula: C₁₇H₁₄O₃; Melting Point: Not reported.
(2Z)-6-Methoxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one :
Physicochemical Properties
- Solubility : Hydroxyl groups (e.g., in 6q) improve aqueous solubility, while methoxy and chloro substituents enhance lipid solubility .
Q & A
Q. What is the standard synthetic route for (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one?
The compound is synthesized via a Claisen-Schmidt condensation between 7-methoxybenzofuran-3(2H)-one and 2,4-dimethoxybenzaldehyde. The reaction typically employs mild Lewis acids like neutral Al₂O₃ in anhydrous dichloromethane at room temperature, yielding the product in ~41% after recrystallization (e.g., from methanol). NMR (¹H and ¹³C) and HRMS are critical for confirming the Z-configuration and purity .
Q. How is the Z-configuration of the benzylidene group confirmed experimentally?
The Z-configuration is determined using ¹H NMR: the presence of a singlet for the =CH- proton (δ ~7.48 ppm) and coupling patterns in aromatic protons. NOESY or ROESY experiments can further validate spatial proximity between the benzylidene proton and adjacent methoxy groups. X-ray crystallography, though less common due to crystallization challenges, provides definitive proof .
Q. What biological targets are associated with this compound?
The compound and its analogs exhibit inhibitory activity against human tyrosinase, making them relevant for studying hyperpigmentation disorders. Derivatives with hydroxyl substitutions (e.g., replacing methoxy groups) show enhanced activity, suggesting a structure-activity relationship (SAR) linked to electron-donating substituents .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To assign methoxy groups (δ 3.8–4.0 ppm) and aromatic protons.
- HRMS : For exact mass verification (e.g., [M+H]⁺ at m/z 313.10705).
- HPLC-PDA : To assess purity and detect isomers or byproducts.
- FT-IR : To confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and C-O-C vibrations .
Advanced Research Questions
Q. How do substituent modifications impact biological activity and synthetic yield?
Replacing methoxy groups with hydroxyls (via demethylation, e.g., using BBr₃) increases polarity and hydrogen-bonding capacity, enhancing tyrosinase inhibition (IC₅₀ values drop from µM to nM ranges). However, hydroxylation reduces yields (e.g., 54% → 20–22%) due to side reactions, necessitating optimized protecting-group strategies .
Q. What experimental strategies resolve contradictions in reported biological data for analogs?
Discrepancies in activity (e.g., potency variations across cell lines) require:
- Dose-response curves : To standardize IC₅₀ measurements.
- Cellular uptake studies : Using fluorescent analogs or LC-MS to quantify intracellular concentrations.
- Enzyme kinetics : Assessing competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
Q. How can reaction conditions be optimized to improve stereoselectivity and yield?
Q. What computational methods support mechanistic studies of the condensation reaction?
Density functional theory (DFT) calculations model transition states and charge distribution during enolate formation. Molecular dynamics simulations predict solvent effects on reaction pathways. These methods guide catalyst design and substituent placement to stabilize intermediates .
Q. How does the compound’s stability under varying pH and light conditions affect experimental design?
Methoxy groups confer moderate stability, but prolonged light exposure degrades the benzylidene moiety. Stability studies recommend:
Q. What are the challenges in synthesizing enantiopure derivatives, and how are they addressed?
Racemization at the benzylidene carbon is common. Strategies include:
- Chiral auxiliaries : Temporarily introducing groups like Evans’ oxazolidinones.
- Asymmetric catalysis : Using chiral Lewis acids (e.g., BINOL-derived catalysts).
- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Analog Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
